molecular formula C10H14ClNO3 B6360826 methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride CAS No. 1336889-03-2

methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride

Cat. No.: B6360826
CAS No.: 1336889-03-2
M. Wt: 231.67 g/mol
InChI Key: OBDORQAVVCZMAL-SBSPUUFOSA-N
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Description

Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride typically involves the esterification of 4-[(1S)-1-amino-2-hydroxyethyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The purification of the final product is achieved through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound possesses both an amino group and a hydroxyl group, allowing it to participate in a broader range of chemical reactions and biological interactions .

Properties

IUPAC Name

methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDORQAVVCZMAL-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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